molecular formula C15H17F6NO5 B3068956 (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate CAS No. 935534-56-8

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate

Cat. No.: B3068956
CAS No.: 935534-56-8
M. Wt: 405.29 g/mol
InChI Key: HBPYTBKIFYFGLU-NUWJCLQKSA-N
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Description

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. The compound is known for its unique structural features, which include two trifluoromethyl groups attached to a phenyl ring, making it highly reactive and versatile in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone using a whole-cell biocatalyst such as Candida tropicalis 104. The reaction is carried out in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic conditions. The optimized reaction conditions include a PBS buffer (0.2 M, pH 8.0) at 200 rpm and 30°C, with a substrate load of up to 200 mM .

Industrial Production Methods

For industrial-scale production, the process can be scaled up by maintaining the same reaction conditions and optimizing the ratio of substrate to catalyst (S/C). The use of choline chloride:trehalose (1:1 molar ratio) in the reaction system enhances cell membrane permeability and reduces cytotoxicity, further increasing the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate undergoes various chemical reactions, including:

    Reduction: The reduction of 3,5-bis(trifluoromethyl)acetophenone to the corresponding alcohol.

    Substitution: The trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Whole-cell biocatalysts such as Candida tropicalis 104, NADES, PBS buffer, and choline chloride:trehalose.

    Substitution: Common nucleophiles and appropriate solvents depending on the desired substitution product.

Major Products Formed

    Reduction: (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

935534-56-8

Molecular Formula

C15H17F6NO5

Molecular Weight

405.29 g/mol

IUPAC Name

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;(2R)-2-hydroxybutanedioic acid

InChI

InChI=1S/C11H11F6N.C4H6O5/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;5-2(4(8)9)1-3(6)7/h3-6,18H,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t6-;2-/m11/s1

InChI Key

HBPYTBKIFYFGLU-NUWJCLQKSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.C(C(C(=O)O)O)C(=O)O

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.C([C@H](C(=O)O)O)C(=O)O

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate
Reactant of Route 2
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate
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(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate
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(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate
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(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate
Reactant of Route 6
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate

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